Cas no 30236-48-7 (2-Hydroxy-3-(thiophen-2-yl)pyridine)

2-Hydroxy-3-(thiophen-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at the 2-position and a thiophene ring at the 3-position. This structure imparts unique electronic and coordination properties, making it valuable in pharmaceutical and materials chemistry. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of metal-chelating agents and ligands for catalytic systems. Its bifunctional nature allows for selective modifications, enhancing its utility in medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur heteroatoms contributes to its potential in designing novel heterocyclic frameworks with tailored reactivity.
2-Hydroxy-3-(thiophen-2-yl)pyridine structure
30236-48-7 structure
Product Name:2-Hydroxy-3-(thiophen-2-yl)pyridine
CAS No:30236-48-7
MF:C9H7NOS
MW:177.222980737686
MDL:MFCD18311917
CID:2821149
PubChem ID:11819580
Update Time:2025-10-24

2-Hydroxy-3-(thiophen-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-thiophen-2-yl-1H-pyridin-2-one
    • SB52947
    • 30236-48-7
    • MFCD18311917
    • AKOS006317734
    • BS-27849
    • DTXSID40473719
    • 2-HYDROXY-3-(THIOPHEN-2-YL)PYRIDINE
    • SCHEMBL1981532
    • 2-Hydroxy-3-(thiophen-2-yl)pyridine
    • MDL: MFCD18311917
    • Inchi: 1S/C9H7NOS/c11-9-7(3-1-5-10-9)8-4-2-6-12-8/h1-6H,(H,10,11)
    • InChI Key: IIAAHZBEMDRXCR-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC=CNC1=O

Computed Properties

  • Exact Mass: 177.02500
  • Monoisotopic Mass: 177.02483502Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 57.3Ų

Experimental Properties

  • PSA: 61.36000
  • LogP: 2.51570

2-Hydroxy-3-(thiophen-2-yl)pyridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-Hydroxy-3-(thiophen-2-yl)pyridine

Introduction to 2-Hydroxy-3-(thiophen-2-yl)pyridine (CAS No. 30236-48-7)

2-Hydroxy-3-(thiophen-2-yl)pyridine, identified by its Chemical Abstracts Service (CAS) number 30236-48-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyridine derivatives, incorporating a hydroxyl group and a thiophene ring, which endows it with unique chemical and biological properties. The structural motif of 2-Hydroxy-3-(thiophen-2-yl)pyridine makes it a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial applications.

The thiophen-2-yl moiety in the molecule contributes to its ability to interact with various biological targets, including enzymes and receptors, by virtue of its aromaticity and sulfur-containing heterocycle. This feature has been exploited in the design of small-molecule inhibitors targeting key pathways involved in diseases such as cancer and inflammation. Recent studies have highlighted the potential of thiophene-based pyridine derivatives as modulators of signal transduction pathways, making 2-Hydroxy-3-(thiophen-2-yl)pyridine a compound of considerable interest for further investigation.

In the realm of drug discovery, the hydroxyl group at the 2-position of the pyridine ring plays a crucial role in determining the pharmacokinetic and pharmacodynamic properties of the compound. The presence of this polar functional group enhances solubility in aqueous media, which is essential for oral and intravenous administration. Additionally, the hydroxyl group can participate in hydrogen bonding interactions with biological targets, thereby improving binding affinity and efficacy.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-Hydroxy-3-(thiophen-2-yl)pyridine and its potential targets. These studies have revealed that the compound can bind to enzymes such as kinases and phosphodiesterases, which are implicated in various disease states. The ability to modulate these enzymes holds promise for developing treatments against conditions like cancer, neurodegenerative disorders, and cardiovascular diseases.

The synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine has been optimized through multiple methodologies, including cross-coupling reactions and cyclization processes. These synthetic approaches have enabled researchers to produce the compound in high yields with excellent purity, facilitating its use in both preclinical and clinical studies. The robust synthetic routes developed for this compound serve as a foundation for exploring analogs with enhanced biological activity and improved pharmacological profiles.

Preclinical studies have demonstrated the potential of 2-Hydroxy-3-(thiophen-2-yl)pyridine as an inhibitor of inflammatory pathways. Specifically, research has shown that this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These findings are particularly relevant given the increasing recognition of inflammation as a key factor in various chronic diseases. The ability to modulate inflammatory responses without significant side effects makes 2-Hydroxy-3-(thiophen-2-yl)pyridine a candidate for therapeutic development.

Furthermore, investigations into the anticancer potential of 2-Hydroxy-3-(thiophen-2-yl)pyridine have yielded promising results. Studies indicate that this compound can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. The thiophene ring has been shown to interact with DNA-binding proteins, disrupting normal cellular functions and leading to cancer cell death. These mechanisms suggest that 2-Hydroxy-3-(thiophen-2-yl)pyridine could be developed into a novel chemotherapeutic agent capable of targeting multiple types of cancer.

The antimicrobial properties of 2-Hydroxy-3-(thiophen-2-yllpyridine) have also been explored, with findings indicating its efficacy against various bacterial strains. The structural features of this compound allow it to disrupt bacterial cell membranes and interfere with essential metabolic processes. This activity is particularly significant in light of the growing problem of antibiotic resistance, where new antimicrobial agents are urgently needed. The development of compounds like 2-Hydroxy-

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